![molecular formula C20H19N5O3 B2826741 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1358987-13-9](/img/structure/B2826741.png)
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide is a compound of significant interest due to its structural complexity and potential applications in various scientific fields. This compound is part of the broader quinoxaline family, which is known for its diverse biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps. The starting materials are often quinoxaline derivatives, which undergo a series of reactions including nitration, reduction, and cyclization to form the triazoloquinoxaline core. The final step involves acylation with 2-methoxyphenyl acetic acid under acidic or basic conditions.
Industrial Production Methods: : Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, use of catalysts, and solvent selection are key factors in scaling up the production process.
化学反应分析
Types of Reactions It Undergoes: : This compound is prone to various reactions, including:
Oxidation: : Can lead to the formation of quinoxaline N-oxides.
Reduction: : Reduction can modify the triazoloquinoxaline core.
Substitution: : Various electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions Used in These Reactions
Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides in presence of bases.
Major Products Formed: : The products depend on the specific reaction conditions but generally include various substituted and functionalized derivatives of the original compound.
科学研究应用
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide has been explored for:
Chemical Research: : As a precursor for synthesizing other complex molecules.
Biological Studies: : Evaluated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medical Applications: : Investigated for its effects on various biochemical pathways and potential therapeutic uses.
Industrial Uses: : In the development of dyes, pigments, and as an intermediate in organic synthesis.
作用机制
The compound exerts its biological effects primarily through interaction with specific molecular targets such as enzymes or receptors. The exact pathways can vary but often involve the inhibition of key biological processes or activation of signaling pathways that lead to desired biological outcomes.
相似化合物的比较
Comparison
Quinoxalines: : Share the same core structure but differ in functional groups, which can alter their biological and chemical properties.
Triazoloquinoxalines: : Similar compounds with different substitutions on the triazolo or quinoxaline rings.
Unique Properties: : The specific arrangement of functional groups in 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide gives it unique chemical reactivity and biological activity compared to its analogs.
List of Similar Compounds
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-6(4H)-yl)acetamide
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-7(4H)-yl)acetamide
N-(2-methoxyphenyl)-2-(quinoxalin-5-yl)acetamide
This compound's intricate structure and multifaceted applications make it a fascinating subject for further scientific exploration
属性
IUPAC Name |
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-3-17-22-23-19-20(27)24(14-9-5-6-10-15(14)25(17)19)12-18(26)21-13-8-4-7-11-16(13)28-2/h4-11H,3,12H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYAZOGKFDPZGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
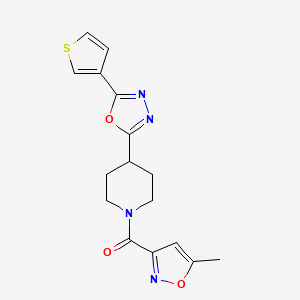
![1-[(4-methylphenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2826659.png)
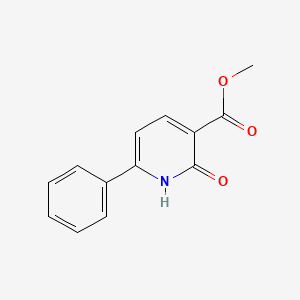
![N-(4-ethylphenyl)-2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2826663.png)

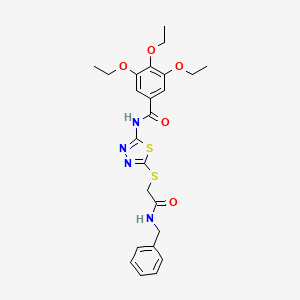

![2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromen-4-one](/img/structure/B2826667.png)
![(2Z)-2-[(4-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2826670.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2826672.png)
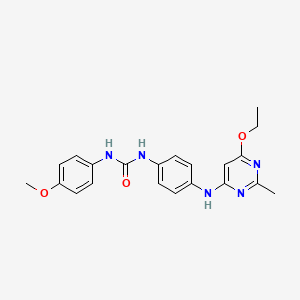
![N-{4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2826674.png)
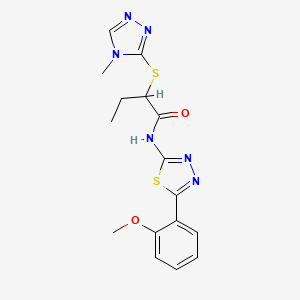
![3-{[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2826680.png)
